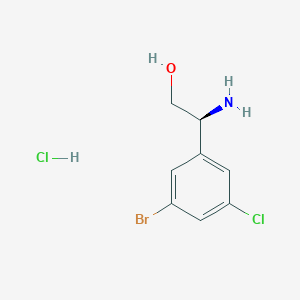

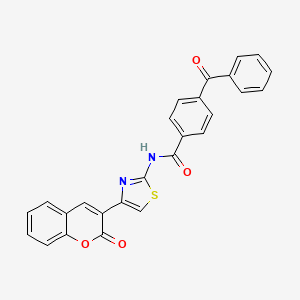

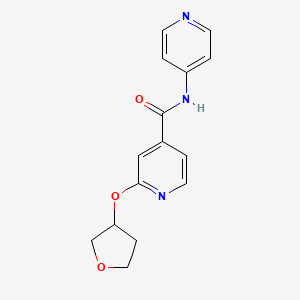

4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzoyl group, a thiazole ring, and a chromene ring, which are common structures in many biologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the retrieved papers. Such properties would typically include solubility, melting point, boiling point, and spectral data (IR, NMR, UV-Vis, etc.). The compound’s molecular weight can be calculated based on its molecular formula .Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

- A study describes the reaction of push-pull enaminoketones with in situ generated ortho-quinone methides, leading to the synthesis of 3-acyl-4H-chromenes. These compounds are important for their potential transformations into o-hydroxybenzylated heterocycles (Lukashenko et al., 2017).

- Another research effort outlines the synthesis and characterization of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, which were designed as potential ligands for human adenosine receptors, indicating their significance in pharmacological research (Cagide et al., 2015).

Biological Activities

- The cytotoxic activities of novel thiazole derivatives bearing a coumarin nucleus were evaluated, showcasing the potential of these compounds in therapeutic applications, particularly in anticancer treatments (Gomha & Khalil, 2012).

- Coumarin thiazole derivatives have been synthesized and characterized for their antimicrobial activity. This research also explored their potential application in antimicrobial polyurethane coatings, demonstrating the wide-ranging applicability of these compounds beyond pharmaceuticals (El‐Wahab et al., 2014).

Chemosensors

- Research into coumarin benzothiazole derivatives for cyanide anions chemosensing highlights the utility of these compounds in environmental and analytical chemistry, where they can serve as sensitive and selective detectors for harmful substances (Wang et al., 2015).

Metal Complex Synthesis

- The synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with 5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide was documented, showcasing the versatility of these compounds in forming complexes that could have further applications in catalysis, material science, and as metal ion sensors (Myannik et al., 2018).

Future Directions

The compound “4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” and similar compounds could be further investigated for their potential biological activities. For instance, similar compounds have shown promise as potential anti-Alzheimer agents . Future research could also explore the synthesis of related compounds and their potential applications.

properties

IUPAC Name |

4-benzoyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N2O4S/c29-23(16-6-2-1-3-7-16)17-10-12-18(13-11-17)24(30)28-26-27-21(15-33-26)20-14-19-8-4-5-9-22(19)32-25(20)31/h1-15H,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJNWPFODBDZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

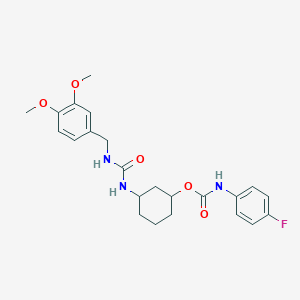

![6-[5-(6-Fluoro-1,3-benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2964618.png)

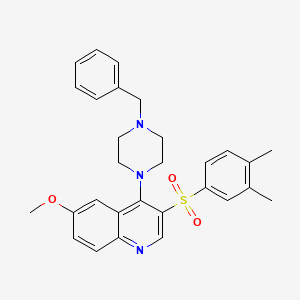

![1-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2964622.png)

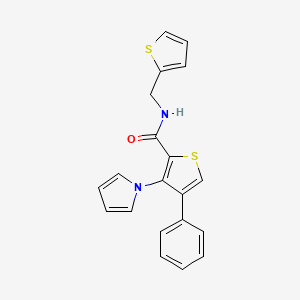

![2-(4-Ethylpiperazin-1-yl)-4-methoxybenzo[d]thiazole hydrochloride](/img/structure/B2964623.png)

![3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2964634.png)